molecular formula C17H16N6O3S B11063227 4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one

4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11063227
M. Wt: 384.4 g/mol
InChI Key: PZGGWQWDAWWODI-UHFFFAOYSA-N
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Description

4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple stepsCommon reagents used in these reactions include dimethylformamide (DMF), trifluoroacetic acid (TFA), and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of tetrazole derivatives .

Scientific Research Applications

4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The sulfonyl group may also participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one lies in its combination of a quinoxaline core, a sulfonyl group, and a tetrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16N6O3S

Molecular Weight

384.4 g/mol

IUPAC Name

4-[2,6-dimethyl-4-(tetrazol-1-yl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C17H16N6O3S/c1-11-7-13(22-10-18-20-21-22)8-12(2)17(11)27(25,26)23-9-16(24)19-14-5-3-4-6-15(14)23/h3-8,10H,9H2,1-2H3,(H,19,24)

InChI Key

PZGGWQWDAWWODI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C)N4C=NN=N4

Origin of Product

United States

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